molecular formula C13H21N B3288889 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine CAS No. 853724-05-7

2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine

Cat. No.: B3288889
CAS No.: 853724-05-7
M. Wt: 191.31 g/mol
InChI Key: QRCHQGBLIXDUTD-UHFFFAOYSA-N
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Description

2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . The reaction conditions typically involve the use of immobilized whole-cell biocatalysts with ®-transaminase activity, which can produce the desired enantiomers with high conversion rates and enantiomeric excess.

Industrial Production Methods

Industrial production methods for this compound may involve the use of catalytic hydrogenation of intermediate compounds, such as ketones or aldehydes, in the presence of specific catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly as a κ-opioid receptor antagonist. It has shown high affinity for human, rat, and mouse κ-opioid receptors, making it a candidate for developing new analgesic drugs.

    Biological Research: The compound’s interaction with various biological targets makes it useful in studying receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine involves its interaction with specific molecular targets, such as κ-opioid receptors. By binding to these receptors, the compound can modulate pain perception and other physiological responses. The pathways involved in its action include the inhibition of neurotransmitter release and the modulation of signal transduction cascades.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and its high affinity for κ-opioid receptors, which distinguishes it from other similar compounds. This unique structure and receptor affinity make it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10,13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCHQGBLIXDUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853724-05-7
Record name 2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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